molecular formula C22H13NO3 B11589703 7-Acetylbenzo[5,6]indolo[1,2-a]quinoline-8,13-dione

7-Acetylbenzo[5,6]indolo[1,2-a]quinoline-8,13-dione

Cat. No.: B11589703
M. Wt: 339.3 g/mol
InChI Key: HMKAZDJFCWCSRO-UHFFFAOYSA-N
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Description

7-Acetylbenzo[5,6]indolo[1,2-a]quinoline-8,13-dione is a complex heterocyclic compound that belongs to the family of indoloquinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetylbenzo[5,6]indolo[1,2-a]quinoline-8,13-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an indole derivative with a quinoline derivative under acidic conditions, followed by acetylation and oxidation steps . The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid, and oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Acetylbenzo[5,6]indolo[1,2-a]quinoline-8,13-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoloquinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C22H13NO3

Molecular Weight

339.3 g/mol

IUPAC Name

12-acetyl-2-azapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),3,5,7,9,11,15,17,19-nonaene-14,21-dione

InChI

InChI=1S/C22H13NO3/c1-12(24)18-17-11-10-13-6-2-5-9-16(13)23(17)20-19(18)21(25)14-7-3-4-8-15(14)22(20)26/h2-11H,1H3

InChI Key

HMKAZDJFCWCSRO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC3=CC=CC=C3N2C4=C1C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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